![molecular formula C23H15ClN2O2 B187877 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 58221-90-2](/img/structure/B187877.png)
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as CMA, is a synthetic compound that belongs to the family of naphthoquinone derivatives. CMA has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is not fully understood. However, studies have suggested that 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been reported to exhibit various biochemical and physiological effects. Studies have shown that 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione induces cell cycle arrest and apoptosis in cancer cells. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been reported to inhibit the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits several advantages for lab experiments. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a synthetic compound, which allows for easy and reproducible synthesis. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is also stable under various experimental conditions, making it suitable for in vitro and in vivo studies. However, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has some limitations for lab experiments. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is insoluble in water, which limits its use in aqueous-based assays. Additionally, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
Several future directions can be explored for 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione. Further studies are needed to elucidate the mechanism of action of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and its potential therapeutic applications in various diseases. Studies can also be conducted to improve the bioavailability of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and to develop novel formulations for its delivery. Additionally, studies can be conducted to investigate the potential synergistic effects of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with other compounds.
Conclusion:
In conclusion, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a synthetic compound that exhibits potential therapeutic applications in various diseases. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits potent anticancer, anti-inflammatory, antibacterial, and antifungal activities. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione modulates various signaling pathways and inhibits the activity of topoisomerase II. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits several advantages for lab experiments, including easy synthesis and stability. However, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has some limitations, including low bioavailability and insolubility in water. Several future directions can be explored for 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, including elucidating its mechanism of action, improving its bioavailability, and investigating its potential synergistic effects with other compounds.
Métodos De Síntesis
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be synthesized by the condensation reaction of 3-chloroaniline and 3-methyl-1,4-naphthoquinone in the presence of a catalyst. The reaction yields 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione as a yellow solid with a melting point of 250-252°C.
Aplicaciones Científicas De Investigación
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Studies have shown that 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been reported to exhibit antibacterial and antifungal activities.
Propiedades
Número CAS |
58221-90-2 |
|---|---|
Nombre del producto |
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione |
Fórmula molecular |
C23H15ClN2O2 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
10-(3-chloroanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
InChI |
InChI=1S/C23H15ClN2O2/c1-26-19-10-9-18(25-14-6-4-5-13(24)11-14)22-21(19)17(12-20(26)27)15-7-2-3-8-16(15)23(22)28/h2-12,25H,1H3 |
Clave InChI |
IXEMIDNPWNMESH-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=CC(=CC=C5)Cl |
SMILES canónico |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=CC(=CC=C5)Cl |
Otros números CAS |
58221-90-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)
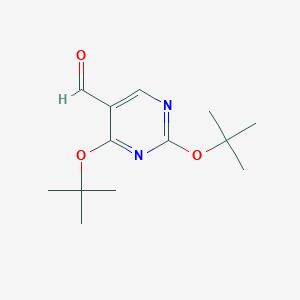
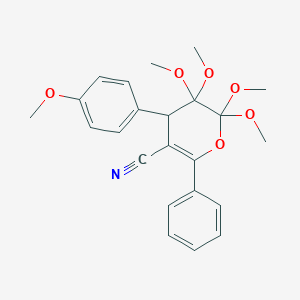

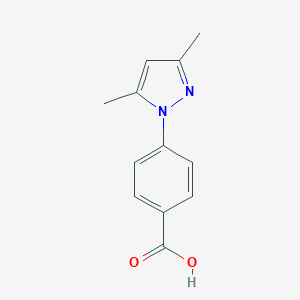
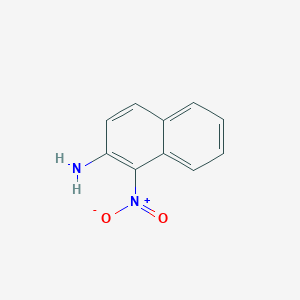
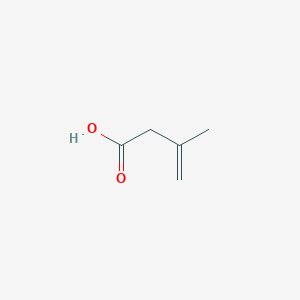


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

